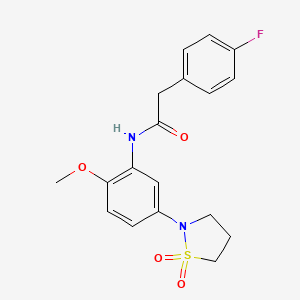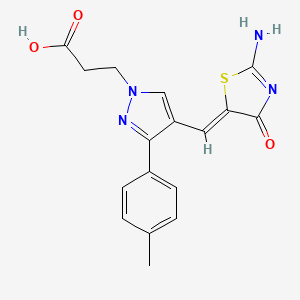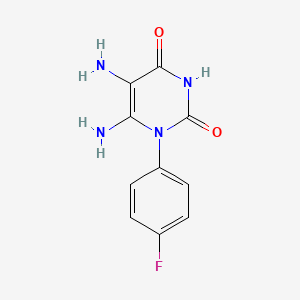
5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 4-Fluoropyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound that has been widely studied due to its potential applications in the scientific research field. It is a colorless crystalline solid that has a melting point of 268-269°C and a molecular weight of 218.17 g/mol. This compound has a wide range of uses, and has been found to be a useful building block for many organic molecules. It has been used in the synthesis of drugs, dyes, and catalysts, and is also used in the production of polymers, plastics, and other materials.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrimidine derivatives have been synthesized through various methods, including the efficient synthesis of novel heterocycle derivatives. For instance, Ashraf et al. (2019) explored the synthesis and structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and density functional theory (DFT), indicating their potential in electronic and material sciences due to their HOMO and LUMO band gap values and molecular electrostatic potential analysis (Ashraf et al., 2019).
Antimicrobial Activity
Some pyrimidine derivatives exhibit promising antimicrobial activity. Aksinenko et al. (2016) prepared a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, screening them for activities against Gram-positive and Gram-negative bacteria, as well as fungus Candida albicans. Several compounds showed promising antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Aksinenko et al., 2016).
Supramolecular Chemistry
In the field of supramolecular chemistry, Fonari et al. (2004) synthesized pyrimidine derivatives that served as ligands for co-crystallization, forming hydrogen-bonded supramolecular assemblies. These compounds demonstrated the ability to form 2D and 3D networks through extensive hydrogen bonding, indicating their usefulness in the design of new supramolecular materials (Fonari et al., 2004).
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed pyrimidine-phthalimide derivatives with donor–π–acceptor structures, exhibiting solid-state fluorescence and solvatochromism. These compounds have potential applications in colorimetric pH sensors and logic gates due to their reversible protonation and dramatic color changes (Yan et al., 2017).
Antitumor Activity
The research by Shabani et al. (2009) on 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its metal complexes showed excellent antitumor activity against cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer treatment (Shabani et al., 2009).
Propiedades
IUPAC Name |
5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAJZYJULWVCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)
![N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2651107.png)
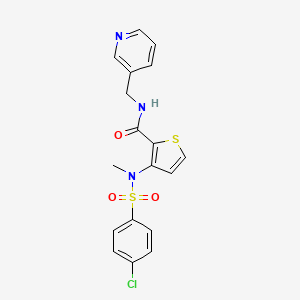
![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)
![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

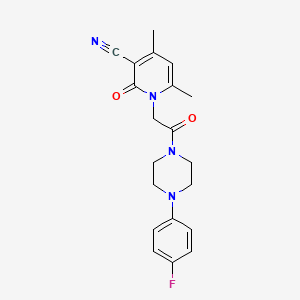
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)
